2,3-Diaminopyridine
Overview
Description
2,3-Diaminopyridine is an organic compound with the molecular formula C5H7N3. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2nd and 3rd positions of the pyridine ring. This compound is known for its significant basicity and is utilized in various organic synthesis and biochemical applications .
Mechanism of Action
Target of Action
The primary target of 2,3-Diaminopyridine, also known as Amifampridine, is the presynaptic fast voltage-gated potassium channels . These channels play a crucial role in the regulation of the action potential in neurons. By targeting these channels, this compound can influence the release of neurotransmitters, specifically acetylcholine .
Mode of Action
This compound acts by selectively blocking the presynaptic fast voltage-gated potassium channels . This blockage prolongs the cell membrane depolarization and the action potential, leading to an increase in presynaptic calcium concentrations . The increased calcium levels then enhance the release of acetylcholine, a neurotransmitter, at the neuromuscular junction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neurotransmission pathway at the neuromuscular junction. By blocking the potassium channels, the drug prolongs the action potential, which in turn increases the influx of calcium into the nerve endings . This increased calcium concentration triggers the release of more acetylcholine into the synaptic cleft, enhancing neurotransmission .
Pharmacokinetics
This compound is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . It is metabolized through acetylation to 3-N-acetylamifampridine . The elimination half-life of this compound is approximately 2.5 hours, and for its metabolite, 3-N-acetylamifampridine, it is around 4 hours . The drug is excreted through the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .
Result of Action
The primary result of this compound’s action is the increased release of acetylcholine at the neuromuscular junction, which improves muscle strength and reduces muscle weakness . This makes it an effective treatment for conditions like Lambert-Eaton Myasthenic Syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be stored under an inert atmosphere and in a dry place to maintain its stability . Additionally, genetic differences in N-acetyl-transferase (NAT) enzymes, which are involved in the drug’s metabolism, can affect the systemic exposure to this compound .
Biochemical Analysis
Biochemical Properties
2,3-Diaminopyridine is known to form a bis-condensed Schiff base with salicylaldehyde . It also forms a charge transfer complex with tetrachloro-p-benzoquinone and tetracyanoethylene . These interactions suggest that this compound can participate in biochemical reactions involving these molecules.
Cellular Effects
It has been used as a symptomatic treatment for Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder . In this context, this compound may influence cell function by affecting neurotransmitter release at motor nerve terminals .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated potassium channels . By blocking these channels, this compound prolongs the action potential and increases presynaptic calcium concentrations, which can enhance neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a study on botulism in rats, continuous infusion of this compound was found to sustain symptomatic benefits throughout the course of the disease .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, in a study on botulism in rats, three infusion dose rates (0.5, 1.0, and 1.5 mg/kg∙h) were identified that produced steady-state serum levels of this compound consistent with clinical dosing .
Metabolic Pathways
This compound is primarily cleared from the plasma via metabolism by N-acetylation . This suggests that it is involved in metabolic pathways that include the enzyme N-acetyltransferase.
Transport and Distribution
Given its role in blocking voltage-gated potassium channels, it is likely that it interacts with transporters or binding proteins that modulate these channels .
Subcellular Localization
The subcellular localization of this compound is not well defined. Given its role in blocking voltage-gated potassium channels, it is likely to be localized at the cell membrane where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Diaminopyridine can be synthesized through several methods:
Reduction of 2,3-dinitropyridine: This involves dissolving 2,3-dinitropyridine in an organic solvent, adding palladium on carbon, and introducing hydrogen gas into the reaction flask.
Reduction of 2-amino-3-nitropyridine: This method uses iron and aqueous acidified ethanol, tin and hydrochloric acid, or stannous chloride and hydrochloric acid as reducing agents.
Amination of 3-amino-2-halopyridine: This involves reacting 3-amino-2-halopyridine with aqueous ammonia in the presence of a catalyst under ammonia pressure and heating.
Industrial Production Methods: Industrial production of this compound typically follows the reduction of 2,3-dinitropyridine or 2-amino-3-nitropyridine due to the efficiency and cost-effectiveness of these methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound itself is often synthesized through reduction reactions.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon, iron, and stannous chloride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed:
Schiff Bases: this compound forms Schiff bases with aldehydes and ketones.
Charge Transfer Complexes: It forms complexes with electron acceptors like tetrachloro-p-benzoquinone and tetracyanoethylene.
Scientific Research Applications
2,3-Diaminopyridine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of Schiff bases and organometallic complexes.
Medicine: The compound is a precursor in the synthesis of various pharmaceuticals and bioactive molecules.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Diaminopyridine
- 2,6-Diaminopyridine
- 3,4-Diaminopyridine
Comparison:
- 2,3-Diaminopyridine vs. 2,4-Diaminopyridine: While both compounds have two amino groups, their positions on the pyridine ring differ, leading to variations in their chemical reactivity and applications.
- This compound vs. 2,6-Diaminopyridine: The difference in the position of amino groups affects their ability to form complexes and participate in substitution reactions.
- This compound vs. 3,4-Diaminopyridine: The positional isomerism results in distinct chemical properties and uses in synthesis and industrial applications .
This compound stands out due to its unique reactivity and versatility in forming various chemical compounds and complexes, making it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
pyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-2-1-3-8-5(4)7/h1-3H,6H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYXNRREDYWPLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051493 | |
Record name | 2,3-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-58-4 | |
Record name | 2,3-Diaminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diaminopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diaminopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,3-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-PYRIDINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBX394737H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,3-DAP has shown significant affinity for the bradykinin B1 receptor. [] Antagonists of this receptor are being investigated for their potential in treating chronic pain and inflammation. []
A: Studies have shown that 2,3-DAP undergoes bioactivation in the liver, primarily mediated by the cytochrome P450 3A enzyme. [] This process involves the oxidation of the 2-amino group, leading to the formation of a highly reactive pyridine-2,3-diimine species. [] This reactive species can then bind irreversibly to liver microsomal proteins and form glutathione conjugates. []
A: The molecular formula of 2,3-diaminopyridine is C5H7N3, and its molecular weight is 109.13 g/mol. []
ANone: Researchers frequently employ various spectroscopic techniques to characterize 2,3-DAP and its derivatives. These techniques include:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and study molecular vibrations, confirming the presence of characteristic peaks associated with specific bonds in 2,3-DAP and its derivatives. [, , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and dynamics of molecules. 1H NMR and 13C NMR are commonly used to analyze 2,3-DAP and its derivatives, providing insights into the arrangement of hydrogen and carbon atoms within the molecule. [, , , , , , ]
- Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and fragmentation patterns of molecules. It helps confirm the identity and purity of 2,3-DAP and its derivatives. [, , ]
- UV-Vis Spectroscopy: This technique provides information about the electronic transitions within molecules and is often used to study the complexation behavior of 2,3-DAP derivatives with metal ions. [, , ]
A: Iron(III) and ruthenium(II) complexes derived from this compound Schiff bases have demonstrated catalytic activity in the oxidation of alcohols. [] The presence of N-methylmorpholine-N-oxide as a co-oxidant enhances the catalytic activity of these complexes. []
A: DFT calculations have played a crucial role in understanding the binding behavior of 2,3-DAP derivatives. [, ] They have been employed to investigate the interaction of 2,3-DAP-based ligands with various metal ions and to predict hyperpolarizability tensor components in acentric materials. [, ] Additionally, DFT calculations have been used to study the reaction mechanism between a 1H-pyrazole-3-carboxamide and this compound. []
A: Research on this compound-derived bradykinin B1 receptor antagonists has revealed key structure-activity relationships. [] Replacing the 2-amino methyl linker, connecting the this compound core to a biphenyl moiety, with an ether oxygen significantly reduces the formation of reactive species and irreversible binding. [] This suggests that the 2-amino group plays a crucial role in the bioactivation and subsequent binding of these antagonists. [] Furthermore, optimizing the substituents on the this compound core can significantly impact the antagonist's affinity for the B1 receptor, influencing its potency and pharmacokinetic properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.